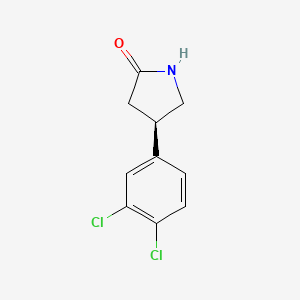

(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(4R)-4-(3,4-dichlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRJFUBGLZHBHU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring with the 3,4-dichlorophenyl substituent at the 4-position. Key steps include:

- Formation of the pyrrolidinone ring via intramolecular cyclization or Michael addition.

- Introduction of the 3,4-dichlorophenyl group through nucleophilic substitution or addition reactions.

- Resolution or stereoselective synthesis to obtain the (R)-enantiomer.

Preparation via Organometallic Addition to Arylnitriles

One efficient approach involves the reaction of 3,4-dichlorobenzonitrile with organometallic reagents such as butylmagnesium chloride (a Grignard reagent), followed by acidic hydrolysis to yield key ketone intermediates. This method is outlined as follows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3,4-Dichlorobenzonitrile + n-BuMgCl (Grignard reagent) | Formation of intermediate imine magnesium complex |

| 2 | Acidic hydrolysis (e.g., aqueous acid) | Conversion to 4-(3,4-dichlorophenyl)butan-2-one ketone |

| 3 | α-Bromination with bromine and AlCl3 catalyst | Formation of α-bromoketone intermediate |

| 4 | Reaction with pyrrolidine at room temperature | Nucleophilic substitution to form pyrrolidin-2-one ring |

Cyclization via Michael Addition and Intramolecular Alkylation

Another method involves the Michael addition of a nitrogen nucleophile to an olefin intermediate, followed by intramolecular alkylation to form the pyrrolidine ring. This approach is described in patent WO2013160273A1 and involves:

- Preparation of an olefin intermediate bearing the 3,4-dichlorophenyl group.

- Michael addition of a nitrogen nucleophile (such as a Boc-protected amine).

- Intramolecular alkylation to close the pyrrolidine ring.

- Subsequent deprotection and conversion to the hydrochloride salt.

This method is advantageous for its moderate reaction conditions, shorter synthesis time, and higher yields compared to older methods. It also allows for the preparation of crystalline polymorphs and hydrates of the compound.

Stereoselective Reductive Amination

Stereoselectivity is crucial for obtaining the (R)-enantiomer. One reported key step is the stereoselective reductive amination of ketone intermediates with pyrrolidine in the presence of Lewis acids such as titanium isopropoxide (Ti(OiPr)4). This method enhances diastereoselectivity and enantiomeric excess:

| Ketone Substrate | Lewis Acid Catalyst | Diastereomeric Ratio (Unlike:Like) | Notes |

|---|---|---|---|

| BOC-substituted ketone | Ti(OiPr)4 | 70:30 | Moderate diastereoselectivity |

| Butyl-substituted ketone | Ti(OiPr)4 | 85:15 | Improved diastereoselectivity |

| Phenyl-substituted ketone | Ti(OiPr)4 | >95:<5 | High diastereoselectivity, favors (R)-enantiomer |

This reductive amination step is critical for the production of enantiomerically enriched this compound derivatives.

Resolution and Purification Techniques

Enantiomeric resolution methods include:

- Classical resolution by formation of diastereomeric salts.

- Chiral chromatography.

- Enzymatic resolution.

Protecting group strategies such as using Boc (tert-butoxycarbonyl) groups are employed to stabilize intermediates during synthesis and facilitate purification steps.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Organometallic Addition + Hydrolysis | Grignard addition to arylnitrile, hydrolysis, α-bromination, pyrrolidine substitution | High yield, straightforward intermediates | Requires careful handling of reagents |

| Michael Addition + Intramolecular Alkylation | Michael addition of nitrogen nucleophile, ring closure, deprotection | Moderate conditions, scalable, high yield | Multi-step, requires protecting groups |

| Stereoselective Reductive Amination | Ketone + pyrrolidine + Ti(OiPr)4, reductive amination | High stereoselectivity, enantiomeric purity | Requires Lewis acid catalyst, sensitive conditions |

| Enantiomeric Resolution Techniques | Diastereomeric salt formation, chiral chromatography, enzymatic methods | Access to pure (R)-enantiomer | Additional purification steps |

Research Findings and Practical Considerations

- The use of Lewis acid catalysts in reductive amination significantly improves stereoselectivity, which is essential for pharmaceutical applications where enantiomeric purity affects biological activity.

- The Michael addition/intramolecular alkylation route offers a commercially viable process with fewer steps and better yields compared to older methods, making it suitable for large-scale production.

- Organometallic addition to arylnitriles followed by α-bromination and nucleophilic substitution is a robust method but requires careful control of reaction conditions to avoid side reactions.

- Protecting group strategies and resolution techniques remain important for obtaining the desired stereochemistry and purity, especially when racemic mixtures are initially formed.

Chemical Reactions Analysis

Types of Reactions

®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the 3,4-dichlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Antipsychotic Properties

One of the primary applications of (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one is in the development of antipsychotic medications. Research indicates that compounds within this class can exhibit antipsychotic effects without inducing extrapyramidal side effects, which are common with traditional antipsychotics. This characteristic makes them a promising candidate for treating schizophrenia and other psychotic disorders .

Analgesic Activity

The compound has also been studied for its central analgesic properties. It has shown significant activity in binding to opioid receptors, which is crucial for pain management. In vivo studies have demonstrated that these compounds can provide analgesic effects comparable to morphine but with fewer side effects and a lower risk of dependence . This positions this compound as a potential alternative in pain management therapies.

Comparative Studies

Comparative studies highlight the advantages of this compound over traditional treatments. In tests comparing its efficacy against morphine and other opioids, it demonstrated a favorable therapeutic index and lower toxicity levels, making it an attractive candidate for further development .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-4-(3,4-Dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chlorophenyl-Substituted Pyrrolidin-2-one Derivatives

Structural analogs with mono-chlorophenyl or positional isomers of the dichlorophenyl group provide insights into structure-activity relationships (SAR):

Key Findings :

Pyrrolidin-2-one Derivatives with Anti-Alzheimer’s Activity

highlights pyrrolidin-2-one derivatives (e.g., 10b and 18c ) with potent AChE inhibition. These compounds feature benzylated or piperidinyl substituents absent in the target compound:

| Compound (from ) | Substituents | Activity vs. Donepezil |

|---|---|---|

| 10b | 4-fluorobenzoyl, methoxybenzyl | Superior AChE inhibition |

| 18c | Trifluoromethyl-benzyl, dimethoxybenzyl | Superior AChE inhibition |

Comparison with Target Compound :

- The target compound lacks the bulky benzyl/piperidinyl groups present in 10b and 18c, suggesting it may have a simpler binding mode. However, its dichlorophenyl group could compensate by enhancing hydrophobic interactions.

- Stereochemistry : The (R)-configuration in the target compound may optimize spatial alignment with AChE’s catalytic site, similar to donepezil’s chiral center .

Non-Pyrrolidinone Analogs with Dichlorophenyl Moieties

Compounds like BD 1008 and BD 1047 () share the 3,4-dichlorophenyl group but utilize ethylamine backbones instead of pyrrolidinone:

| Compound | Backbone | Key Features |

|---|---|---|

| BD 1008 | Ethylamine | N-methyl-pyrrolidinyl side chain |

| BD 1047 | Ethylamine | Dimethylamino side chain |

Key Differences :

Stereochemical Impact

The (R)-enantiomer of 4-(3,4-dichlorophenyl)pyrrolidin-2-one is likely critical for activity, as seen in analogs like (R)-4-(4-chlorophenyl)pyrrolidin-2-one, where stereochemistry influences receptor binding .

Biological Activity

(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one is a chiral compound that has garnered attention in various fields of biological research. Its unique structure, featuring a pyrrolidinone ring with a 3,4-dichlorophenyl substitution, positions it as a valuable candidate for studying biological activity, particularly in pharmacology and medicinal chemistry.

The compound's chiral nature allows it to interact selectively with specific molecular targets such as enzymes and receptors. This selectivity is crucial for modulating biological activity, which can lead to therapeutic effects. The primary mechanisms of action include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, influencing metabolic pathways.

- Receptor Binding : It shows affinity for certain receptors, which can alter cellular responses.

The diverse applications of this compound in scientific research include its use as a chiral building block in organic synthesis and its investigation in drug development .

In Vitro Studies

Recent studies have highlighted the compound's potential biological activities:

- Dopamine Transporter Inhibition : Analogous compounds have demonstrated significant inhibition of dopamine transporter (DAT) activity. For instance, the 3,4-dichlorophenyl substituted analogs showed high potency with IC50 values in the nanomolar range (e.g., DAT K_i = 11.5 nM) .

- Selectivity : The compound exhibits selectivity for norepinephrine transporters (NET) while being less potent at serotonin transporters (SERT), indicating a targeted mechanism that could be beneficial in treating conditions like depression or ADHD .

Case Studies

Several case studies have explored the biological implications of this compound:

- Anticancer Activity : Research indicates that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation .

- Antimicrobial Properties : Some studies suggest that derivatives of pyrrolidinones possess antimicrobial activity against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Table 1: Biological Activity Overview

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate metabolic stability; however, further studies are required to optimize its pharmacological profile for clinical applications.

Q & A

Basic: What are the optimal synthetic routes for (R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one?

Methodological Answer:

The synthesis of this compound derivatives often involves chiral resolution or asymmetric catalysis. A representative method includes acid-mediated cyclization under controlled temperatures. For example, a related pyrrolidinone synthesis achieved a 52.7% yield using 1.0 M aqueous HCl at 0–50°C for 2.33 hours, followed by crystallization . Key steps:

- Reagent: Hydrochloric acid for protonation and salt formation.

- Temperature Control: Gradual heating to 50°C ensures solubility and crystal formation.

- Purification: XRPD (X-Ray Powder Diffraction) confirms polymorphic purity, with peak intensities matching reference patterns (e.g., 2θ = 12.5°, intensity = 100%) .

Basic: How is enantiomeric purity validated for this compound?

Methodological Answer:

Chiral HPLC or polarimetry are standard for enantiopurity assessment. For structurally related compounds, XRPD serves as a secondary validation tool by comparing experimental diffraction patterns to reference data (Table 1) .

Table 1: Representative XRPD Peaks for a Related Pyrrolidinone Salt

| 2θ (°) | Intensity (%) |

|---|---|

| 12.5 | 100 |

| 18.2 | 85 |

| 22.7 | 72 |

Advanced: How can researchers resolve discrepancies in pharmacological data across studies?

Methodological Answer:

Contradictions in activity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions or stereochemical impurities. A systematic approach includes:

Reproducibility Checks: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Chiral Purity Reassessment: Re-analyze enantiomeric excess via chiral HPLC .

Target Selectivity Profiling: Use kinase inhibition panels to identify off-target effects, as seen in analogs targeting MAPK10 or APP pathways .

Advanced: What strategies improve yield in large-scale synthesis of this compound?

Methodological Answer:

Scale-up challenges include maintaining stereochemical integrity and minimizing byproducts. Optimize:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability.

- Catalyst Screening: Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) improve enantioselectivity.

- Process Control: In-line FTIR monitors reaction progress, reducing over-reaction risks .

Advanced: How does the 3,4-dichlorophenyl moiety influence target binding?

Methodological Answer:

The 3,4-dichlorophenyl group enhances hydrophobic interactions with binding pockets, as demonstrated in kinase inhibitors (e.g., MAPK10). Computational docking (PDB: 3D structures) and SAR studies show:

- Electron-Withdrawing Effects: Chlorine atoms increase electrophilicity, stabilizing π-π stacking with aromatic residues.

- Steric Effects: Ortho-substitution optimizes fit in deep pockets, as seen in pyrimidine-based inhibitors .

Basic: What analytical techniques confirm the structural identity of this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR verifies substituent positions (e.g., pyrrolidinone carbonyl at ~175 ppm).

- HRMS: Exact mass confirms molecular formula (e.g., C₁₀H₉Cl₂NO requires [M+H]⁺ = 234.02).

- Single-Crystal XRD: Resolves absolute configuration, as applied to related thiazolidinone derivatives .

Advanced: What are the metabolic stability considerations for this compound derivatives?

Methodological Answer:

Metabolic liabilities include oxidative N-dealkylation or hydrolysis of the pyrrolidinone ring. Mitigation strategies:

- Deuterium Incorporation: Replace labile hydrogens to slow CYP450-mediated oxidation.

- Prodrug Design: Mask polar groups (e.g., esterification of hydroxyl moieties) to enhance bioavailability, as seen in pyridazinone analogs .

Advanced: How to address solubility challenges in formulation studies?

Methodological Answer:

Low aqueous solubility (common with dichlorophenyl groups) is addressed via:

- Salt Formation: Hydrochloride salts improve solubility (e.g., 50 mg/mL in water at pH 3) .

- Co-solvent Systems: PEG 400/water mixtures enhance dissolution rates by 3-fold.

- Nanoparticle Dispersion: Lipid-based carriers increase bioavailability, as validated for pyrimidine derivatives .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods due to potential dust inhalation risks.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: What computational tools predict the pharmacokinetics of this compound analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.